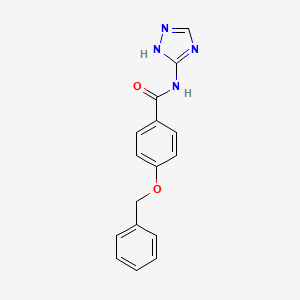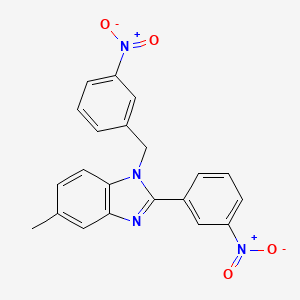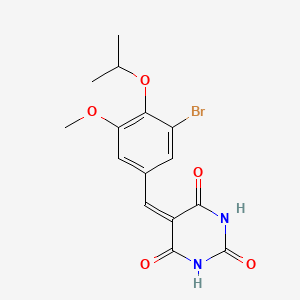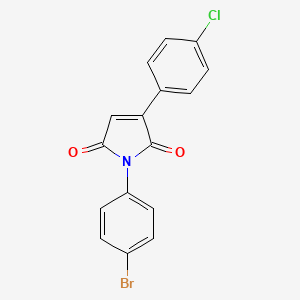
4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
作用機序
The mechanism of action of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide is not fully understood. However, it has been suggested that this compound may act as a histone deacetylase (HDAC) inhibitor, which can regulate gene expression and have potential therapeutic benefits for various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide have been extensively studied. It has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects, as it can protect neurons against oxidative stress and inflammation.
実験室実験の利点と制限
One of the major advantages of using 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide in lab experiments is its high yield of synthesis, which makes it readily available for various applications. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide. One of the major directions is the further study of its mechanism of action, which can help in the development of more effective drugs for the treatment of various diseases. Another direction is the study of its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties. Additionally, the study of its potential toxicity and safety profile can help in the development of safer drugs for clinical use.
Conclusion:
In conclusion, 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research on this compound can lead to the development of more effective drugs for the treatment of various diseases and the synthesis of novel materials with unique properties.
合成法
The synthesis of 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide can be achieved using various methods. One of the commonly used methods is the reaction of 4-(benzyloxy)-1H-1,2,3-triazole with 3-amino-benzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide as a white solid with a high yield.
科学的研究の応用
4-(benzyloxy)-N-4H-1,2,4-triazol-3-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has shown promising results as a potential drug candidate for the treatment of various diseases. It has also been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
4-phenylmethoxy-N-(1H-1,2,4-triazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c21-15(19-16-17-11-18-20-16)13-6-8-14(9-7-13)22-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWMVYTYGKPDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-phenyl[1,3]thiazolo[2,3-a]phthalazin-4-ium-3-olate](/img/structure/B5035321.png)



![4-methoxy-N-(2-methoxyethyl)-2-({1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5035340.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}acetamide](/img/structure/B5035346.png)
![4-[2-chloro-5-(trifluoromethyl)phenyl]-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5035354.png)

![N-benzyl-6-bromo-N-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5035371.png)
![3-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)thio]-2-butanone](/img/structure/B5035389.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-2-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B5035392.png)
![2-bromo-4-chloro-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5035396.png)
![2-(4-fluorophenyl)-N-[2-(1-piperidinyl)ethyl]acetamide](/img/structure/B5035400.png)
![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-(2-thienylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5035408.png)